methyl 2-({5-formylimidazo[2,1-b][1,3]thiazol-6-yl}sulfanyl)benzoate
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Overview
Description
methyl 2-({5-formylimidazo[2,1-b][1,3]thiazol-6-yl}sulfanyl)benzoate is a complex organic compound with the molecular formula C14H10N2O3S2 . This compound is characterized by the presence of an imidazo[2,1-b][1,3]thiazole ring system, which is a fused heterocyclic structure containing nitrogen and sulfur atoms. The compound also features a formyl group and a benzoate ester, making it a versatile molecule for various chemical reactions and applications.
Mechanism of Action
Target of Action
Compounds with a similar thiazole structure have been associated with anti-inflammatory activity .
Mode of Action
Related thiazole compounds have been shown to exhibit significant analgesic and anti-inflammatory activities .
Biochemical Pathways
Related thiazole compounds have been tested for their in vitro analgesic and anti-inflammatory activities using acetic acid-induced writhing .
Result of Action
Related thiazole compounds have shown significant analgesic and anti-inflammatory activities .
Preparation Methods
The synthesis of methyl 2-({5-formylimidazo[2,1-b][1,3]thiazol-6-yl}sulfanyl)benzoate typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve bulk synthesis techniques, including continuous flow reactors and large-scale batch processes, to produce the compound efficiently .
Chemical Reactions Analysis
methyl 2-({5-formylimidazo[2,1-b][1,3]thiazol-6-yl}sulfanyl)benzoate undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
methyl 2-({5-formylimidazo[2,1-b][1,3]thiazol-6-yl}sulfanyl)benzoate has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in heterocyclic chemistry.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
methyl 2-({5-formylimidazo[2,1-b][1,3]thiazol-6-yl}sulfanyl)benzoate can be compared with other similar compounds, such as:
Methyl 2-(5-formylimidazo[2,1-b][1,3]thiazol-6-yl)sulfanylacetate: This compound has a similar structure but features an acetate group instead of a benzoate ester.
Methyl 2-(5-formylimidazo[2,1-b][1,3]thiazol-6-yl)sulfanylpropanoate: This compound has a propanoate group, offering different chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties .
Properties
IUPAC Name |
methyl 2-(5-formylimidazo[2,1-b][1,3]thiazol-6-yl)sulfanylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3S2/c1-19-13(18)9-4-2-3-5-11(9)21-12-10(8-17)16-6-7-20-14(16)15-12/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPZBVZRLXCGXBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1SC2=C(N3C=CSC3=N2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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